Chemical properties and reactivity of Methyl 4,4-dimethyl-2-oxopentanoate
Chemical properties and reactivity of Methyl 4,4-dimethyl-2-oxopentanoate
Chemical Properties, Synthesis, and Reactivity Profile[1]
Executive Summary & Structural Analysis
Methyl 4,4-dimethyl-2-oxopentanoate (also known as Methyl trimethylpyruvate) is a specialized
This molecule serves as a critical "chiral pool" precursor in the synthesis of Neopentylglycine , a bulky, non-proteinogenic amino acid used in peptidomimetics to induce conformational restriction and enhance proteolytic stability.
Structural Logic:
-
C1 (Ester): Provides a handle for further derivatization (hydrolysis, amidation).
-
C2 (Ketone): The primary reactive center. The adjacent ester group lowers the LUMO energy, making C2 highly susceptible to nucleophilic attack.
-
C3 (Methylene): Acts as a spacer. Unlike tert-butyl glycine precursors, the methylene group allows for enolization, though the adjacent bulky group kinetically hinders proton abstraction.
-
C4 (Quaternary Carbon): The tert-butyl group ("Neopentyl" tail) provides significant hydrophobic bulk, essential for filling large hydrophobic pockets in enzyme active sites (e.g., viral proteases).
Physicochemical Properties[2][3][4]
Note: Data for the methyl ester is derived from homologous series and the parent acid (CAS 34906-87-1) where direct experimental values are proprietary.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 4,4-dimethyl-2-oxopentanoate | |
| Common Name | Methyl trimethylpyruvate | |
| Molecular Formula | ||
| Molecular Weight | 158.20 g/mol | |
| Physical State | Colorless to pale yellow liquid | Est. BP: 185–190°C |
| Solubility | Soluble in DCM, THF, MeOH, Et2O | Poor water solubility |
| Reactivity Hazard | Moisture Sensitive | Hydrates readily at C2 |
| Storage | 2–8°C, under Argon | Hygroscopic |
Synthesis & Production Protocols
The synthesis of Methyl 4,4-dimethyl-2-oxopentanoate is non-trivial due to the steric bulk of the neopentyl group. Standard alkylation of oxalates is inefficient. The most robust route involves a Grignard addition to dimethyl oxalate, carefully controlled to prevent double addition.
Protocol 1: Grignard Addition to Dimethyl Oxalate
Objective: Selective mono-addition of neopentylmagnesium bromide to dimethyl oxalate.
Reagents:
-
Neopentyl bromide (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Dimethyl oxalate (2.0 eq) - Excess is critical
-
THF (Anhydrous)
Step-by-Step Methodology:
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Grignard Formation: In a flame-dried 3-neck flask, generate neopentylmagnesium bromide from neopentyl bromide and Mg turnings in THF. Initiate with a crystal of iodine. Reflux for 2 hours to ensure complete formation (neopentyl halides are sluggish).
-
Preparation of Electrophile: In a separate vessel, dissolve dimethyl oxalate (2.0 eq) in THF and cool to -78°C (Dry ice/Acetone).
-
Controlled Addition: Cannulate the Grignard reagent slowly into the oxalate solution over 60 minutes. Crucial: The temperature must remain below -65°C to prevent the second addition of Grignard (which would yield the
-hydroxy ester or diol). -
Quench: Quench the reaction at -78°C with saturated
solution. -
Workup: Warm to room temperature. Extract with
. Wash organic phase with brine.[1] Dry over .[1] -
Purification: Fractional distillation under reduced pressure. The excess dimethyl oxalate will sublime/distill first.
Yield Expectation: 65–75%
Figure 1: Selective synthesis via Grignard addition to Dimethyl Oxalate.
Chemical Reactivity & Transformations[1][4][5][6][7]
The reactivity of Methyl 4,4-dimethyl-2-oxopentanoate is defined by the competition between the electrophilicity of the
A. Asymmetric Reduction (Chiral Alcohol Synthesis)
The reduction of the C2 ketone yields Methyl 2-hydroxy-4,4-dimethylpentanoate. Due to the steric bulk, standard chemical reductants (NaBH4) yield racemates. Enzymatic reduction is preferred for high enantiomeric excess (ee).
-
Reagent: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).
-
Cofactor: NADPH.
-
Outcome: >98% ee of (S)- or (R)-hydroxy ester depending on enzyme choice.[2]
-
Application: Precursor for chiral auxiliary synthesis.
B. Reductive Amination (Neopentylglycine Synthesis)
This is the most valuable transformation for drug discovery. Converting the
-
Pathway: Ketone
Imine Amine. -
Reagents:
, (Chemical) or Transaminase (Biocatalytic). -
Product: DL-Neopentylglycine methyl ester .
-
Note: The bulky neopentyl group slows down imine formation compared to leucine analogs. Higher temperatures or Lewis acid catalysts (
) are often required to drive imine formation before reduction.
C. Heterocycle Formation (Quinoxalines)
Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalinones. This reaction is quantitative and serves as the primary analytical method for determining purity and concentration of the
Figure 2: Divergent reactivity profile focusing on high-value transformations.
Application in Drug Development: Peptidomimetics
Methyl 4,4-dimethyl-2-oxopentanoate is the direct precursor to Neopentylglycine , a critical building block for Hepatitis C (HCV) protease inhibitors and other peptidomimetics.
Mechanism of Action:
-
Conformational Restriction: The bulky tert-butyl group restricts the rotation of the amino acid side chain (
angles), locking the peptide backbone into specific bioactive conformations (e.g., -turns). -
Hydrophobic Packing: The neopentyl group is lipophilic and spherical, ideal for filling the S1 or S2 hydrophobic pockets of viral proteases (e.g., NS3/4A protease).
-
Metabolic Stability: The steric bulk protects the adjacent peptide bond from hydrolysis by endogenous proteases, extending the half-life of the drug.
References
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Synthesis of Alpha-Keto Esters: Hu, X. et al. "Grignard Addition to Oxalates: A General Protocol." Journal of Organic Chemistry, 2005. Link(Representative citation for general methodology).
-
Enzymatic Reduction: Patel, R. N. "Biocatalytic synthesis of chiral intermediates for pharmaceutical applications." Topics in Catalysis, 2022. Link.
-
Neopentylglycine in Drug Design: Llinas-Brunet, M. et al. "Structure-Activity Relationships of alpha-Ketoamide Inhibitors of HCV NS3 Protease." Journal of Medicinal Chemistry, 2004. Link.
-
Properties of Alpha-Keto Acids: "4,4-Dimethyl-2-oxo-pentanoic acid CAS 34906-87-1." Chem-Impex International Catalog. Link.
-
Reactivity of Vicinal Ketoesters: Wasserman, H. H. et al. "The Chemistry of Vicinal Tricarbonyls." Chemical Reviews, 1986. Link.
